Coniel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107659 | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-75-6 | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Synthesis and Derivatization of Coniel
Elucidation of Novel Synthetic Pathways for Benidipine (B10687) Hydrochloride
The synthesis of Benidipine Hydrochloride typically involves the formation of the dihydropyridine (B1217469) core and the attachment of the specific ester side chains. Various synthetic routes have been explored to achieve this, often involving the reaction of a substituted benzaldehyde, an alkyl acetoacetate, and an amine.
One synthetic method for a Benidipine Hydrochloride intermediate involves a three-step process starting from 3-hydroxypyridine. This method includes a nucleophilic substitution reaction with a benzyl (B1604629) halide to form a pyridinium (B92312) halide, followed by reduction to a piperidinol, and finally a transesterification reaction with ethyl acetoacetate. This route is reported to have a total yield of 80% or more and utilizes readily available industrial materials. google.com Another preparation method involves the synthesis of mixed anhydrides from a dihydropyridine-5-methyl carboxylate-3-carboxylic acid derivative, followed by reaction with N-benzyl-3-hydroxypiperidine. google.com
Stereoselective and Asymmetric Synthesis Strategies
Benidipine Hydrochloride contains chiral centers, and the desired pharmacological activity is associated with specific stereoisomers, particularly the (R,R) and (S,S) isomers which form the racemic mixture known as α-benidipine hydrochloride. google.comsemanticscholar.org Achieving high stereoselectivity in the synthesis is crucial for obtaining the desired product purity and efficacy.
Asymmetric synthesis strategies aim to favor the formation of a specific stereoisomer during the synthesis process. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral pool materials. nih.gov While the provided search results don't detail specific asymmetric synthesis strategies for Benidipine Hydrochloride itself, they highlight the importance of stereoselective determination and the fact that the clinically used form is a racemate of the α-isomers. researchgate.netpsu.edu Research into stereoselective synthesis of dihydropyridine derivatives, the class of compounds to which Benidipine belongs, has explored methods such as crystallization or preparative chromatography of diastereomeric salts or esters, and the use of chiral aldehydes. wur.nl
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is critical for improving the yield, purity, and efficiency of Benidipine Hydrochloride synthesis. This involves carefully controlling parameters such as temperature, solvent, reaction time, and the molar ratios of reactants and catalysts.
One reported synthetic method for an intermediate achieved a three-step total yield of 80% or more by optimizing conditions including solvent reflux and normal-pressure distillation. google.compatsnap.com Another preparation method highlights high and stable reaction yield, mild reaction conditions, and ease of purification as advantages for industrial production. google.com Optimization studies have also focused on eliminating process-related impurities to improve the purity of the final product. semanticscholar.orgresearchgate.net For instance, the amount of a specific impurity, 1-benzylpiperidin-3-ol (B57625) (Ben-2), was successfully reduced below a certain limit through process optimization. semanticscholar.orgresearchgate.net
Precursor Chemistry and Intermediate Transformations
The synthesis of Benidipine Hydrochloride relies on the efficient preparation and transformation of specific precursor molecules and intermediates. Understanding the chemistry of these compounds and the mechanisms of their transformations is vital for developing robust synthetic routes.
Key intermediates in the synthesis of Benidipine Hydrochloride include 1-benzyl-3-piperidinol (also referred to as N-benzyl-3-hydroxypiperidine or Ben-2) and derivatives of 1,4-dihydropyridine-3,5-dicarboxylic acid. google.comgoogle.comsemanticscholar.orgresearchgate.net
Development of Efficient Precursor Systems
Another key precursor is a derivative of 1,4-dihydropyridine-3,5-dicarboxylic acid, such as 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid (referred to as Ben-1 or a related compound). google.comsemanticscholar.org The synthesis of Ben-1 and its potential impurities have been studied in detail. semanticscholar.org
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms involved in the key synthetic steps is essential for optimizing conditions and predicting potential side reactions and impurity formation. While detailed mechanistic studies for every step of Benidipine Hydrochloride synthesis are not extensively detailed in the provided search results, the identification and characterization of process-related impurities provide insights into potential reaction pathways and degradation mechanisms. semanticscholar.orgresearchgate.netnih.gov For instance, an oxidation impurity (Ben-ox) was identified, formed by the aromatization of the dihydropyridine ring. semanticscholar.org The formation of other impurities, such as Ben-1 acid impurity and Ben-bis impurity, also sheds light on the transformations occurring during the synthesis. semanticscholar.org
The core transformation to form the dihydropyridine ring system in related syntheses typically involves a Hantzsch-type reaction or variations thereof, which proceed through a series of condensation and cyclization steps.
Design and Synthesis of Coniel Analogues and Derivatives
The synthesis of Benidipine hydrochloride involves the construction of its core dihydropyridine ring and the incorporation of specific side chains. Several synthetic routes have been developed, broadly categorized based on the stage at which the dihydropyridine main ring is synthesized newdrugapprovals.orgnewdrugapprovals.org.
One approach involves synthesizing the dihydropyridine main ring first. This can be followed by acylchloridizing the main ring and then directly attaching the side chain to yield benidipine hydrochloride. Alternatively, after acylchloridizing the dihydropyridine main ring, a 3-piperidinol moiety is introduced, followed by benzylation newdrugapprovals.orgnewdrugapprovals.org.
Routes where the main ring is synthesized later include methods utilizing β-aminocrotonate or acetylacetate ester to form the dihydropyridine core. A "one-pot" method has also been described, involving the reaction of 3-nitrobenzaldehyde, β-aminocrotonate, and acetylacetate ester newdrugapprovals.orgnewdrugapprovals.org.
The synthesis of dihydropyridines, the structural class to which this compound belongs, often utilizes methodologies such as the Hantzsch reaction, which typically involves the condensation of an aldehyde, a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt scispace.com. Asymmetric synthesis methods have also been developed for preparing enantiopure dihydropyridines researchgate.netrsc.org.
Structural Modification Strategies for Enhanced Molecular Interaction
Structural modification strategies for dihydropyridine compounds like this compound aim to modulate their interaction with target biological molecules, primarily calcium channels wikipedia.orgwikipedia.orgquora.com. These strategies often involve altering substituents on the dihydropyridine ring or the attached ester and piperidine (B6355638) moieties to influence factors such as steric fit, electronic properties, and lipophilicity, which in turn affect binding affinity and selectivity. While the general principles of modifying dihydropyridines to enhance molecular interaction are well-established within medicinal chemistry, specific detailed research findings and data tables solely focused on the structural modification of this compound for enhanced molecular interaction, as opposed to general synthesis or activity, were not prominently available in the search results.
Library Synthesis and Combinatorial Approaches
Library synthesis and combinatorial chemistry have been widely applied in the discovery and optimization of drug candidates, including compounds within the dihydropyridine class scispace.comacs.orgwdh.ac.id. These approaches allow for the rapid generation of diverse sets of compounds by varying substituents on a core scaffold or by combining different building blocks. This is particularly useful for exploring the structure-activity relationship within a chemical series. While combinatorial synthesis of 1,4-dihydropyridine (B1200194) calcium channel blockers has been reported scispace.com, specific detailed data tables or research findings on the application of library synthesis and combinatorial approaches specifically for this compound derivatives were not found in the provided search results.
Molecular and Cellular Interaction Mechanisms of Coniel
Ligand-Target Interaction Profiling (Non-Clinical Context)
Benidipine's primary pharmacological activity stems from its ability to modulate the function of voltage-gated calcium channels. drugbank.comnih.gov Its interaction profile reveals a complex mechanism that extends beyond simple channel blockade, involving specific binding sites and a high degree of selectivity.
Coniel is recognized as a triple calcium channel blocker, exhibiting inhibitory effects on L-, N-, and T-type calcium channels. nih.govwikipedia.org This broad-spectrum activity is a key differentiator from many other dihydropyridine (B1217469) calcium channel blockers. researchgate.net Cryo-electron microscopy studies have provided structural insights into its binding, revealing that benidipine (B10687) is located in the DIII-DIV fenestration site of the CaV1.2 channel. nih.gov Its hydrophobic sidechain, a phenylpiperidine group, is positioned at the exterior of the pore domain, nestled within a hydrophobic pocket formed by the S5DIII, S6DIII, and S6DIV helices. nih.gov This positioning provides additional interactions that contribute to its inhibitory effects. nih.gov
The interaction with multiple channel types is significant; while L-type channels are predominant in the vasculature, T-type channels are more abundant in the efferent arterioles of the kidneys. nih.gov The dual blockade of these channels is thought to contribute to the renal-protective effects of benidipine. nih.govnih.gov The IC50 values for benidipine's inhibition of N-type and T-type CaV channels have been reported to be approximately 35 μM and 11 μM, respectively. nih.gov
| Channel Type | Binding Site Location | Key Interacting Components | Functional Effect |
|---|---|---|---|
| L-type | DIII-DIV fenestration site | Hydrophobic pocket (S5DIII, S6DIII, S6DIV helices) | Inhibition of calcium influx |
| N-type | - | - | Inhibition of calcium influx |
| T-type | Conserved binding pocket residues | V1053S5III, F1129DIIIP1, F1513S6IV (conserved in CaV3.1) | Inhibition of calcium influx |
The pharmacodynamics of benidipine have been characterized by a slow receptor-binding model. nih.gov This model suggests a prolonged interaction with the ion-channel receptor, which is consistent with the drug's long-lasting pharmacological activity. drugbank.comnih.gov This sustained effect is also attributed to its high affinity for cell membranes, allowing it to act as a membrane-approached blocker. nih.govdrugbank.com While direct evidence of allosteric modulation in the classical sense is not extensively detailed in the provided search results, the slow binding and dissociation kinetics suggest a complex interaction with the receptor that likely involves conformational changes. The binding of benidipine to its site within the channel structure induces a state that is less permeable to calcium ions.
Benidipine demonstrates a notable degree of vascular selectivity. nih.govdrugbank.com In vivo studies in spontaneously hypertensive rats have shown that benidipine occupies 1,4-dihydropyridine (B1200194) (DHP) receptors in arterial tissues in a more selective and sustained manner compared to other tissues like the myocardium and cerebral cortex. nih.gov The degree and time-course of this arterial receptor occupancy align well with its hypotensive effects. nih.gov This selectivity for peripheral blood vessels is a key characteristic of its molecular action. drugbank.comnih.gov Furthermore, research comparing optical isomers of benidipine has indicated that certain pharmacological effects, such as the inhibition of aldosterone-induced mineralocorticoid receptor activation, are independent of its primary calcium channel blocking activity, suggesting a high degree of specificity in its molecular interactions. nih.gov
Interaction with Biological Macromolecules (Beyond Direct Targets)
Beyond its primary role as a calcium channel blocker, this compound interacts with other significant biological macromolecules, which may contribute to its broader pharmacological profile.
Benidipine is highly bound to plasma proteins, with the bound fraction accounting for up to 98% of the administered dose. drugbank.comnih.gov This extensive binding can influence its distribution and half-life in the body. The high lipophilicity and hydrophobicity of benidipine also contribute to its retention in the plasma membrane. oup.com This characteristic is thought to be responsible for its sustained antihypertensive effect, which is longer than what would be predicted from its plasma concentration alone. oup.com Its high affinity for cell membranes is a key factor in its long-lasting activity. drugbank.com
| Macromolecule | Binding Extent | Significance |
|---|---|---|
| Plasma Proteins | Up to 98% | Influences pharmacokinetics (distribution, half-life) |
| Cell Membranes | High affinity | Contributes to long-lasting pharmacological effect |
In vitro studies have revealed that benidipine interacts with receptors and enzymes beyond calcium channels. Notably, benidipine has been shown to act as an antagonist of the mineralocorticoid receptor, a member of the nuclear receptor family. wikipedia.orgnih.gov Binding studies using radiolabeled aldosterone (B195564) indicated that benidipine competes for binding to this receptor. nih.gov This antagonistic activity on the mineralocorticoid receptor may contribute to the pleiotropic effects of the drug. nih.govresearchgate.netbohrium.com
Nucleic Acid Interactions
Current scientific literature does not provide evidence or significant research on the direct interactions of Benidipine with nucleic acids. The primary mechanism of action for Benidipine is centered on its function as a calcium channel blocker, and its effects are largely understood through its impact on ion channels and subsequent intracellular signaling cascades.
Intracellular Signaling Pathway Modulation (Cellular Level, Not Organismal)
Benidipine exerts a profound influence on intracellular signaling primarily by modulating the concentration of free cytosolic calcium, a critical second messenger in a multitude of cellular processes.
Calcium Homeostasis Regulation at the Cellular Level
Benidipine directly regulates cellular calcium homeostasis by inhibiting the influx of extracellular calcium. It is recognized as a triple L-, T-, and N-type calcium channel blocker. wikipedia.org By binding to these voltage-dependent calcium channels located on the cell membrane, Benidipine prevents their opening and the subsequent flow of Ca²⁺ ions down their electrochemical gradient into the cytoplasm. patsnap.com This action effectively reduces the intracellular calcium concentration. patsnap.com
The blockade of L-type calcium channels, in particular, is a key mechanism. In osteoblastic MC3T3-E1 cells, which express the L-type Ca²⁺ channel α1C subunit, Benidipine strongly attenuates Ca²⁺ influx. nih.gov Furthermore, its high affinity for the cell membrane allows for a long retention time at the dihydropyridine (DHP) binding site, contributing to a sustained effect on calcium homeostasis. nih.govbenthamscience.com Beyond its direct channel-blocking effects, Benidipine has also been found to act as an antagonist of the mineralocorticoid receptor, a nuclear receptor that can be activated by aldosterone. researchgate.net This interaction can indirectly influence signaling pathways that are modulated by calcium.
Modulation of Ion Flux in Isolated Cellular Systems
Benidipine's primary molecular action is the modulation of ion flux across the cell membrane by targeting specific voltage-gated calcium channels. drugbank.com Its inhibitory action on L-, N-, and T-type calcium channels disrupts the normal flow of Ca²⁺ ions into the cell. droracle.ai This multi-channel blockade is a distinguishing feature of Benidipine. patsnap.com
Cryo-electron microscopy studies have provided structural insights into its mechanism. Benidipine is located in the fenestration between domains III and IV of the CaV1.2 channel. nih.gov It does not directly obstruct the pore but acts allosterically. The dihydropyridine moiety is oriented towards domain III, with specific hydrogen bonds forming between the drug molecule and amino acid residues of the channel, such as T1056 and Q1060. nih.gov This binding stabilizes the channel in a state that is non-conductive to calcium ions, thereby inhibiting ion flux. The blockade of T-type calcium channels, which are present in efferent arterioles of the kidney, is a notable aspect of its action, contributing to its specific physiological effects. nih.gov
In Vitro Cellular Effects and Mechanistic Elucidation
The modulation of intracellular signaling by Benidipine leads to observable effects on cellular physiology, which have been elucidated in various in vitro model systems.
Effects on Cell Physiology (e.g., cell migration, proliferation) in Model Systems
Benidipine has demonstrated significant effects on the proliferation of various cell types in vitro. Its antiproliferative properties are linked to its ability to arrest the cell cycle.
In cultured human mesangial cells, Benidipine markedly inhibits proliferation by arresting cells at both the G0/G1 and G1/S phases of the cell cycle. nih.gov Flow cytometry analysis confirmed that Benidipine significantly inhibits the transition from the G1 to the S phase. nih.gov Similarly, in vascular smooth muscle cells (VSMCs), Benidipine treatment can arrest cell growth, which is suggested to prevent cellular dedifferentiation. nih.gov This effect is associated with an increase in the level of the p21 protein, a cell cycle inhibitor. nih.gov
Conversely, in certain cell types like MC3T3-E1 osteoblasts, Benidipine has been shown to promote cell proliferation at specific concentrations (1x10⁻⁶ to 1x10⁻⁹ M). spandidos-publications.com
| Cell Type | Effect on Proliferation | Concentration | Mechanism | Reference |
|---|---|---|---|---|
| Human Mesangial Cells | Inhibition | 10 µM | Inhibits G1 to S phase transition; arrests cells in G0/G1 and G1/S phases. | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition | 3 - 10 µmol/L | Increases p21 protein levels, suggesting cell growth arrest. | nih.gov |
| MC3T3-E1 Osteoblasts | Promotion | 1x10⁻⁶ to 1x10⁻⁹ M | Upregulates Runx2, BMP2, and OCN gene expression. | spandidos-publications.com |
While direct studies on cell migration are less common, Benidipine's ability to suppress the expression of adhesion molecules like VCAM-1 and ICAM-1 on human aortic endothelial cells suggests it could indirectly affect cell adhesion and migration processes. nih.gov
Subcellular Localization and Trafficking
Due to its lipophilic nature, Benidipine has a high affinity for cell membranes. patsnap.com This property allows it to remain in the cellular membranes of vascular smooth muscles for an extended period. patsnap.com Autoradiographic studies using [³H]-labeled Benidipine hydrochloride in the mesenteric arteries of spontaneously hypertensive rats have provided direct evidence of its subcellular distribution. nih.gov
These studies revealed that Benidipine is primarily localized on the plasma membrane and within the cytoplasm of the cellular components of the mesenteric artery, including the tunica intima and the smooth muscle cells of the tunica media. nih.gov This localization is consistent with its pharmacological site of action, the voltage-gated calcium channels embedded in the plasma membrane. nih.gov The distribution is relatively uniform within these layers. nih.gov There is currently no detailed information available on the specific intracellular trafficking pathways of Benidipine.
Computational and Theoretical Chemistry Studies of Coniel
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are essential tools for understanding the electronic structure and properties of molecules like Coniel. These approaches, based on the principles of quantum mechanics, allow for the calculation of various molecular parameters without relying on experimental data.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of systems based on their electron density. DFT has been extensively applied to study this compound (benidipine) and its hydrochloride salt. These studies have investigated various properties, including aromaticity, natural bond orbital (NBO) parameters, and nonlinear optical (NLO) properties ticaret.edu.trdergipark.org.trdergipark.org.tr.
DFT calculations have been performed to determine the optimized molecular geometry and reactive parameters of this compound bas.bgnih.govdergi-fytronix.com. The B3LYP functional, a hybrid functional combining Hartree-Fock exchange with Becke's exchange and Lee, Yang, and Parr's correlation functionals, is frequently employed in these studies, often with basis sets like 6-31G(d) or 6-311G(d,p) dergipark.org.trbas.bgnih.govresearchgate.netresearchgate.net.
Studies utilizing DFT have explored the aromaticity of different parts of the benidipine (B10687) molecule, such as the nitrophenyl and phenyl groups, using indices like the Harmonic Oscillator Aromaticity Model (HOMA) and BIRD's Aromaticity Index ticaret.edu.trdergipark.org.trdergipark.org.tr. These studies indicate that the aromaticity of the nitrophenyl group is higher in both benidipine and its hydrochloride salt, and aromaticity tends to be higher in the gas phase compared to in solution (water, octanol, and DMF) ticaret.edu.trdergipark.org.tr.
DFT has also been used to investigate the interaction of benidipine with materials like silicon carbide nanotubes (SiCNT), calculating adsorption energies and analyzing the nature of the interactions using methods like Quantum Theory of Atoms in Molecules (QTAIM) dergi-fytronix.com.
Reactivity and Stability Predictions
Computational methods, particularly DFT, are valuable for predicting the reactivity and stability of chemical compounds. For this compound (benidipine), DFT calculations have been used to derive reactivity descriptors such as the HOMO-LUMO energy gap (Eg), hardness (η), chemical softness (S), electronic chemical potential (μ), electronegativity, and the electrophilicity index (ω) dergi-fytronix.comdergipark.org.tr. The HOMO-LUMO gap is inversely related to molecular polarizability and is used to estimate kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability dergipark.org.tr.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into intramolecular interactions, charge transfer, and stabilization energies, which are crucial for understanding molecular stability ticaret.edu.trdergipark.org.trdergipark.org.tr. NBO studies on benidipine and its hydrochloride have aimed to shed light on their structural properties and contribute to understanding the molecule's stability dergipark.org.tr.
Computational studies have also explored the potential degradation pathways of benidipine, for example, its reaction with hydroxyl radicals, by determining transition states and calculating reaction rate constants using methods like Transition State Theory (TST) based on quantum mechanical calculations bas.bg.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, their conformational changes, and their interactions with their environment, including proteins and solvents.
Ligand-Protein Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. This method is widely used in drug discovery to estimate the binding affinity and identify potential binding sites. Docking studies involving benidipine have been conducted with various protein targets.
Studies have reported docking analyses of benidipine with Aldose reductase (ALR2) and Receptors for Advanced Glycation End products (RAGE) researchgate.netnih.gov. These studies utilized docking software (e.g., Molegro Virtual Docker) and scoring functions (e.g., MVD Rerank score) to evaluate the binding affinity and analyze the interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, between benidipine and the active sites of these proteins researchgate.netnih.gov. Benidipine has shown good binding affinity to both ALR2 and RAGE in these studies researchgate.netnih.gov.
Molecular docking has also been used in the context of drug repositioning studies for diseases like Chagas disease, where benidipine was computationally screened against potential protein targets in the parasite Trypanosoma cruzi, such as cysteine peptidases and dihydrofolate reductase-thymidylate synthase (DHFR-TS) frontiersin.orgnih.govmdpi.com. These studies involve docking benidipine into the predicted binding sites of these proteins and evaluating the potential interactions and binding energies frontiersin.orgmdpi.com.
Molecular dynamics simulations are often used to refine and analyze the results of docking studies, providing a more dynamic view of the protein-ligand complex and assessing the stability of the predicted binding poses science.govnih.gov.
Solvent Effects and Dynamic Behavior
Solvent effects play a significant role in the conformation, reactivity, and interactions of molecules in solution. Computational methods, including DFT and MD simulations, can account for the influence of the solvent environment.
In DFT calculations on this compound (benidipine), the impact of different solvents (water, octanol, DMF) on properties like aromaticity has been investigated using solvation models such as COSMO (COnductor-like Screening MOdel) dergipark.org.trbas.bg. These studies have shown that the solvent's dielectric constant can slightly influence the aromaticity of the molecule dergipark.org.tr.
Molecular dynamics simulations can explicitly model solvent molecules around the solute (this compound or a this compound-protein complex) to study dynamic solvation effects and their influence on conformational analysis and binding events nih.gov. While specific detailed MD simulations of this compound focusing solely on solvent effects were not prominently found in the search results, MD simulations of protein-ligand complexes involving dihydropyridines (the class of compounds to which benidipine belongs) often include explicit solvent models to provide a more realistic representation of the biological environment and understand the dynamic behavior of the ligand within the binding site nih.gov. The stability of protein segments during MD simulations of complexes with dihydropyridines has been assessed by analyzing parameters like Root Mean Square Deviation (RMSD) nih.gov.
Computational studies highlight that solvent effects can influence stereoselectivity and molecular interactions nih.govmdpi.com. Understanding these effects through simulation is crucial for accurately predicting molecular behavior in biological systems.
Free Energy Calculations of Binding
Free energy calculations are advanced computational techniques used to quantify the binding affinity between a ligand (such as this compound) and its target molecule (e.g., calcium channels). These methods, often based on molecular dynamics simulations, aim to determine the change in free energy upon complex formation, providing a theoretical measure of binding strength. While the search results highlight the application of molecular dynamics simulations in computational studies involving compounds related to ion channels, and mention binding energy scores in the context of other compounds interacting with CaV3.2 channels, detailed research findings specifically detailing free energy calculations of this compound's binding to its known targets (L-, N-, and T-type calcium channels) were not extensively available within the provided search snippets. DFT methods, which can be used to calculate molecular energies, have been applied in theoretical investigations of Benidipine.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate chemical structure with biological activity. These methods are crucial for identifying molecular features that are essential for activity and for designing new compounds with improved properties. SAR involves understanding how changes in chemical structure qualitatively affect activity, while QSAR uses mathematical models to establish quantitative relationships between molecular descriptors and biological activity.
The dihydropyridine (B1217469) scaffold, present in this compound, is a well-established class of calcium channel blockers, and SAR studies have been fundamental in the development of numerous antihypertensive agents within this class. While the search results mention QSAR studies for other drugs with similar mechanisms of action and the application of pharmacophore and docking methods in studies involving Benidipine Hydrochloride, detailed, specific QSAR modeling studies focused solely on this compound or a series of its direct analogs with comprehensive data tables and predictive models were not prominently featured in the provided snippets. The structural differences between Benidipine and other dihydropyridines like nifedipine (B1678770), such as the replacement of the 8-nitrophenyl group with a 9-nitrophenyl and a different ester group, contribute to its unique pharmacological profile, including its triple calcium channel blocking activity.
Predictive Models for Molecular Properties and Interactions
Computational methods are employed to predict various molecular properties of compounds like this compound, including electronic, structural, and physicochemical characteristics, as well as their interactions with biological systems. DFT methods, for instance, can be used to calculate molecular properties and energies. Predictive models based on parameters derived from molecular structure and properties are part of computational approaches in the field. While these methods are generally applicable to compounds like this compound, specific details of predictive models developed exclusively for this compound's molecular properties and interactions, beyond its known binding to calcium channels, were not explicitly detailed in the search results.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule or a set of molecules required for optimal interaction with a specific biological target. These models can then be used to design or identify new compounds with similar activity. Ligand-based design principles utilize the structural and activity information of known ligands to infer the characteristics of the binding site and design novel active compounds.
De Novo Design and Virtual Screening for this compound-like Scaffolds
De novo design and virtual screening are computational strategies used in drug discovery to generate novel molecular structures or identify potential drug candidates from large databases. De novo design algorithms construct new molecules atom by atom or fragment by fragment based on desired properties or interactions with a target structure. Virtual screening computationally evaluates libraries of compounds to identify those most likely to bind to a target.
Algorithmic Approaches for New Compound Generation
Algorithmic approaches in de novo design aim to generate novel chemical structures with desired properties, such as predicted activity against a specific target or favorable pharmacokinetic profiles. These algorithms can explore chemical space systematically or through evolutionary or generative methods. While de novo design is a recognized approach for generating new compounds, and combinatorial techniques are used for optimizing structures, specific algorithmic approaches explicitly used for the de novo generation of this compound-like scaffolds were not detailed in the provided search results.
Advanced Analytical and Spectroscopic Characterization of Coniel
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. libretexts.org In the context of pharmaceutical analysis, GC is employed for various applications, including the determination of purity, identification of impurities, and residual solvent analysis. libretexts.org Literature research indicates the use of gas chromatographic methods for the determination of benidipine (B10687). jrespharm.com
While specific detailed data tables for GC applications of Benidipine Hydrochloride were not extensively available in the search results, the general principles of GC application to such a compound would involve:
Sample Preparation: Benidipine Hydrochloride, or its derivatives, would need to be in a volatile form or derivatized to enhance volatility for GC analysis.
Column Selection: Appropriate stationary phases (e.g., non-polar or slightly polar) would be selected based on the chemical properties of benidipine and potential impurities to achieve optimal separation.
Detection: Common GC detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be used for quantification and identification. chromatographyonline.com GC-MS is a powerful tool for identifying molecules. libretexts.org
GC methods for benidipine have been reported in the literature. jrespharm.com
Chiral Separation Techniques
Benidipine Hydrochloride contains chiral centers, meaning it exists as stereoisomers. medkoo.comguidetopharmacology.org The biological activity and pharmacological profile of different stereoisomers can vary significantly, making chiral separation and analysis essential for pharmaceutical quality control and research. researchgate.net Chiral separation techniques, particularly chiral chromatography, are employed to separate and quantify these enantiomers. researchgate.netamazon.comtandfonline.com
Chiral High-Performance Liquid Chromatography (HPLC) is a common method for the enantioseparation of chiral drugs. tandfonline.com This technique utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. researchgate.nettandfonline.com
While specific detailed chiral separation data for Benidipine Hydrochloride was not found, the general approach would involve:
Chiral Stationary Phase Selection: Choosing a suitable CSP based on the structure of benidipine, such as brush-type phases, polysaccharide-based phases, or macrocyclic antibiotic phases, to achieve enantioselectivity. tandfonline.com
Mobile Phase Optimization: Adjusting the mobile phase composition (solvent type, buffer, additives) and flow rate to optimize resolution and peak shape. tandfonline.com
Detection: UV detection is commonly used for compounds with chromophores, like benidipine.
The approved drug Benidipine is a mixture of enantiomers and is administered as the hydrochloride salt. guidetopharmacology.org
X-Ray Crystallography and Solid-State Analysis
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids. sciencemuseum.org.uklibretexts.orgwikipedia.org It provides detailed information about the crystal lattice, unit cell dimensions, bond lengths, bond angles, and molecular conformation. uhu-ciqso.escarleton.edu This is critical for understanding the solid-state properties of a pharmaceutical compound, including polymorphism.
Single Crystal X-Ray Diffraction for Absolute Configuration
Single Crystal X-ray Diffraction (SC-XRD) is used to determine the precise three-dimensional structure of a molecule in the crystalline state, including its absolute configuration if the crystal contains a chiral center and anomalous dispersion is measured. uhu-ciqso.escarleton.educeitec.czoxcryo.com This technique requires high-quality single crystals of the compound. uhu-ciqso.escarleton.edu
By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density map can be generated, revealing the positions of atoms. sciencemuseum.org.ukwikipedia.orgnobelprize.org For chiral molecules like benidipine, SC-XRD is the definitive method for confirming the absolute stereochemistry at each chiral center.
While a specific SC-XRD structure of Benidipine Hydrochloride was not provided in the search results, the technique would involve:
Crystal Growth: Obtaining suitable single crystals of Benidipine Hydrochloride.
Data Collection: Mounting a single crystal on an X-ray diffractometer and collecting diffraction data at various orientations. uhu-ciqso.escarleton.eduoxcryo.com
Structure Solution and Refinement: Using computational methods to solve the crystal structure from the diffraction data and refine the atomic positions and thermal parameters. wikipedia.org
SC-XRD provides detailed information about the internal lattice of crystalline substances. uhu-ciqso.escarleton.edu
Powder X-Ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline phases present in a powdered sample. researchgate.neticdd.com It is particularly useful for identifying different polymorphic forms of a compound. icdd.comjustia.com Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure, which can significantly impact its physical properties, such as solubility, melting point, and bioavailability. synopsisias.combpchalihacollege.org.inbyjus.com
PXRD patterns are unique fingerprints for each crystalline form, characterized by a series of peaks at specific 2θ angles and relative intensities. google.comicdd.comjustia.com Analysis of PXRD data allows for the identification of known polymorphs, assessment of crystallinity, and detection of amorphous content.
Research findings indicate that Benidipine Hydrochloride can exist in different crystalline forms (polymorphs). A patent application mentions crystalline monohydrate forms of benidipine hydrochloride characterized by specific PXRD patterns with distinct peaks and relative intensities. google.com
| Crystalline Form | Characteristic PXRD Peaks (2θ ± 0.2°) |
| Monohydrate Form C | 7.15 (33), 10.31 (100), 13.65 (54), 16.4 (33), 16.78 (30), 17.49 (29), 19.70 (33), 20.10 (34), 20.40 (46), 20.58 (27), 22.10 (72), 26.11 (40), 27.78 (24) google.com |
| Monohydrate Form D | 7.08 (50), 10.24 (100), 13.57 (67), 16.33 (30), 16.70 (31), 17.42 (28), 17.78 (20), 19.63 (33), 20.02 (38), 20.30 (58), 21.42 (32), 21.78 (29), 22.02 (66), 26.04 (38) google.com |
| Monohydrate Form E | Characterized by a PXRD pattern as depicted in a figure (specific peaks not listed in text snippet) google.com |
Note: The numbers in parentheses represent relative intensities.
PXRD is a vital characterization tool when growing single crystals is difficult or when analyzing polycrystalline mixtures. icdd.com
Advanced Biophysical Techniques for Molecular Interaction Analysis
Biophysical techniques are employed to study the interactions of a molecule, such as Benidipine Hydrochloride, with biological targets like proteins or enzymes. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for drug discovery and development. gatech.edu
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event. harvard.edursc.orgceitec.eumalvernpanalytical.comtainstruments.com This allows for the simultaneous determination of key thermodynamic parameters of the interaction, including binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.educeitec.eumalvernpanalytical.com
In an ITC experiment, a solution of one binding partner (e.g., Benidipine Hydrochloride) is titrated into a solution of the other binding partner (e.g., a target protein) in a calorimeter cell, and the heat changes upon binding are precisely measured. harvard.edumalvernpanalytical.comtainstruments.com
ITC provides a complete thermodynamic profile of the molecular interaction, offering insights beyond just binding strength. malvernpanalytical.com It can help elucidate the driving forces behind the binding (enthalpy-driven or entropy-driven) and confirm the stoichiometry of the interaction. harvard.educeitec.eumalvernpanalytical.com
While specific ITC data for the interaction of Benidipine Hydrochloride with its biological targets were not detailed in the search results, the application of ITC would involve:
Sample Preparation: Preparing highly pure solutions of both Benidipine Hydrochloride and the target protein at appropriate concentrations. harvard.edu
Experiment Execution: Performing a series of precise injections of one solution into the other while monitoring the heat changes. harvard.edutainstruments.com
Data Analysis: Analyzing the resulting thermogram (plot of heat flow versus time) to determine the binding parameters by fitting the data to an appropriate binding model. harvard.edu
ITC is widely used in drug discovery and development to quantify binding affinity, characterize the mechanism of action, and confirm binding targets. malvernpanalytical.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique widely used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at a metal-dielectric interface, typically a gold surface, which occur upon the binding of an analyte to a ligand immobilized on the surface. The SPR signal, often measured in resonance units (RU), is directly proportional to the mass concentration of the molecules bound to the sensor surface.
SPR experiments can provide valuable information about the kinetics (association and dissociation rates, ka and kd) and affinity (equilibrium dissociation constant, KD) of molecular interactions. This technique is applicable to a wide range of interactions, including protein-small molecule, protein-protein, and protein-nucleic acid binding.
While SPR is a powerful tool for studying molecular interactions, specific published data detailing the characterization of Benidipine (Coniel) using SPR to study its binding kinetics or affinity to its biological targets, such as calcium channels, were not found in the conducted searches. Applying SPR to Benidipine would typically involve immobilizing the target protein (e.g., a specific calcium channel subunit or a relevant portion thereof) on an SPR sensor chip and then flowing solutions containing Benidipine at various concentrations over the surface to measure binding responses.
Cryo-Electron Microscopy (Cryo-EM) Applications for Complex Assemblies
Cryo-Electron Microscopy (Cryo-EM) is a powerful structural biology technique used to determine the three-dimensional (3D) structure of biological macromolecules and complex assemblies at high resolution, often approaching atomic detail. In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure in a hydrated state. Electron beams are then passed through the frozen sample, and images are recorded from numerous individual particles in different orientations. Computational methods are used to process these 2D images and reconstruct a 3D map of the molecule or assembly.
Cryo-EM is particularly well-suited for studying large, flexible, or dynamic macromolecular complexes that may be difficult to crystallize for X-ray crystallography. Applications include determining the structures of proteins, protein complexes, viruses, ribosomes, and other cellular machinery.
Future Directions and Emerging Research Paradigms for Coniel
Exploration of Novel Synthetic Methodologies
The traditional synthesis of dihydropyridines, often accomplished through the Hantzsch reaction, is being reimagined through modern synthetic techniques aimed at improving efficiency, scalability, and environmental sustainability.
Flow Chemistry and Automated Synthesis
The application of continuous flow chemistry and microreactor technology represents a significant leap forward from conventional batch synthesis. For the Hantzsch dihydropyridine (B1217469) synthesis, the core reaction for producing compounds like Coniel, flow chemistry offers numerous advantages. mdpi.comresearchgate.netbeilstein-journals.orgnih.gov These systems provide superior control over reaction parameters such as temperature and mixing, leading to accelerated reaction times and higher yields. researchgate.netnih.gov
The transposition of the Hantzsch synthesis to a continuous flow process, often assisted by microwave irradiation, has been shown to be highly efficient. beilstein-journals.orgnih.govresearchgate.net This methodology allows for the one-step synthesis of the dihydropyridine core, avoiding the isolation of intermediates and facilitating a more streamlined and automated production line. beilstein-journals.orgnih.gov The scalability of these reactions is a key advantage; shifting from batch to continuous flow can overcome the limitations of microwave penetration depth, enabling larger-scale production. mdpi.com Future research will likely focus on optimizing these flow processes specifically for the multi-step synthesis of Benidipine (B10687), potentially integrating real-time monitoring techniques like Raman spectroscopy to ensure product quality and consistency. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Dihydropyridines
| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Yield | Often lower and variable | Generally higher and more consistent researchgate.net |
| Scalability | Challenging, especially with microwave heating | Readily scalable for industrial production mdpi.com |
| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes |
| Process Control | Limited control over heat/mass transfer | Precise control over reaction parameters researchgate.net |
Biocatalysis and Enzyme Engineering for this compound Production
Biocatalysis is emerging as a powerful and green alternative for the synthesis of complex pharmaceutical compounds. The use of enzymes, such as lipases and proteases, offers high chemo-, regio-, and stereoselectivity, which is crucial for producing enantiomerically pure drugs. Chirality plays a significant role in the biological activity of 1,4-dihydropyridines, and chemoenzymatic methods provide an advantageous route to synthesize these compounds in their enantiopure form. Future research is directed towards engineering more robust and efficient enzymes specifically tailored for the synthesis of Benidipine and its precursors. A technical enterprise, Beijing Toachem Chemical Co., Ltd, has already established core technology in biocatalysis for the production of pharmaceutical intermediates, including Benidipine hydrochloride, signaling a move towards more sustainable manufacturing.
Advanced Understanding of Molecular Interaction Landscapes
A deeper comprehension of how this compound interacts with its primary targets and other biological molecules is fundamental to optimizing its therapeutic profile and discovering new applications.
Polypharmacology and Off-Target Interaction Mapping
This compound is a prime example of a polypharmacological agent, exhibiting inhibitory effects on L-type, N-type, and T-type voltage-gated calcium channels. This multi-channel blockade is believed to contribute to its unique clinical benefits, including its renal protective effects. The study of such multi-target interactions is a key focus of modern pharmacology.
Emerging research is beginning to map out this compound's broader interaction landscape. Recent studies have identified potential new applications based on these "off-target" interactions. For instance, Benidipine has been identified as a potential senolytic compound, capable of promoting the death of senescent lung cells and improving emphysema in preclinical models. Other research has shown that Benidipine can act as an antagonist of the mineralocorticoid receptor and may inhibit aldosterone (B195564) secretion, suggesting its potential utility in conditions beyond hypertension. These findings open up new avenues for drug repurposing, where existing drugs are investigated for new therapeutic uses.
Protein-Ligand Dynamics at Atomic Resolution
Understanding the precise binding mechanism of a drug to its target is crucial for rational drug design. Recently, the cryo-electron microscopy (cryo-EM) structure of the human CaV1.2 channel in complex with Benidipine was determined at near-atomic resolution. This landmark achievement provides a detailed snapshot of the drug binding site, revealing that Benidipine lodges in a specific fenestration site between domains III and IV of the channel.
The structure shows that Benidipine's phenylpiperidine sidechain extends into a hydrophobic pocket, providing additional interactions that help explain its potent inhibitory effects. Such high-resolution structural data is invaluable for understanding the drug's mechanism of action and provides a structural blueprint for designing next-generation calcium channel blockers with improved selectivity and fewer side effects. Complementary to this, molecular dynamics simulations are being used to study the conformational changes and stability of the drug-protein complex, offering a dynamic view of the interaction that static structures cannot provide.
Table 2: Key Molecular Interactions of Benidipine with the CaV1.2 Channel
| Interacting Component | Location on CaV1.2 | Type of Interaction | Significance |
|---|---|---|---|
| Dihydropyridine Core | Fenestration Site (DIII-DIV) | Multiple | Anchors the molecule within the channel |
| Phenylpiperidine Sidechain | Hydrophobic Pocket (S5DIII, S6DIII, S6DIV) | Hydrophobic | Enhances binding affinity and inhibitory effect |
| Nitro Group | IIIS6 Segment | Potential Polar Interactions | Contributes to binding orientation and selectivity |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. These computational tools can analyze vast datasets to identify novel drug targets, predict molecular properties, and design new chemical entities with desired characteristics.
For compounds like this compound, AI and ML offer several future research avenues. Machine learning algorithms can be trained on large databases of chemical structures and their biological activities to predict the polypharmacological profiles of new dihydropyridine derivatives, accelerating the discovery of compounds with specific multi-target effects. For example, computational docking studies have already been used to screen libraries of existing drugs, including Benidipine, for potential activity against new targets like proteins from SARS-CoV-2.
Predictive Modeling for Chemical Reactions and Pathways
Predictive modeling, utilizing computational tools, offers a powerful approach to understanding and anticipating the behavior of chemical entities. For this compound, this could translate into a more profound comprehension of its molecular interactions and reactivity.
Recent computational studies have begun to explore the interactions of Benidipine with nanomaterials, such as silicon carbide nanotubes (SiCNT). dergi-fytronix.comdergi-fytronix.com Through methods like Density Functional Theory (DFT), researchers can model and predict the adsorption energies and electronic properties of Benidipine when interacting with these novel materials. dergi-fytronix.comdergi-fytronix.com This type of predictive modeling is crucial for the development of new drug delivery systems.
A computational study on the interaction of Benidipine (BEN) with SiCNT revealed changes in electronic properties, suggesting potential for the development of novel drug delivery vectors. dergi-fytronix.comdergi-fytronix.com The adsorption energies indicated a partial chemisorption process. dergi-fytronix.com
| Complex | Adsorption Energy (kcal mol⁻¹) | Change in Energy Gap (%) |
| SiCNT/BEN | -13.22 to -36.76 | 75 to 90 |
This table summarizes the findings from a computational study on the interaction between Benidipine and Silicon Carbide Nanotubes. dergi-fytronix.com
Future predictive modeling for this compound could expand to:
Reaction Pathway Analysis: Simulating the synthesis of Benidipine to identify potential side products and optimize reaction conditions for higher purity and yield.
Metabolic Prediction: In silico studies to predict the metabolic fate of Benidipine in various biological systems, which could inform the design of derivatives with improved pharmacokinetic profiles. researchgate.net
Receptor Interaction Modeling: Advanced molecular docking studies to further elucidate the specific interactions of Benidipine with L-, T-, and N-type calcium channels, potentially guiding the design of more selective channel blockers. drugbank.com
Automated Synthesis Planning and Optimization
The synthesis of dihydropyridine derivatives like Benidipine has traditionally relied on established methods such as the Hantzsch reaction. jmedchem.com However, the advent of artificial intelligence and robotics in chemistry is paving the way for automated synthesis planning. nih.gov
Computer-aided synthesis planning (CASP) tools can analyze a target molecule like Benidipine and propose novel and efficient synthetic routes. rsc.org These platforms can be coupled with robotic systems to perform high-throughput experimentation, rapidly screening different catalysts, solvents, and reaction conditions to optimize the synthesis. acs.org While specific applications to Benidipine are still emerging, the general framework for automated synthesis of dihydropyridines is well-established and could be readily adapted. rsc.org
Future research in this area for this compound could involve:
Retrosynthetic Analysis with Machine Learning: Employing AI to discover entirely new synthetic pathways to the Benidipine core structure, potentially using more sustainable starting materials.
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of Benidipine, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. nih.gov
Potential Applications in Chemical Biology Tool Development
Beyond its therapeutic role, the unique biological activity of this compound presents opportunities for its use as a tool in chemical biology to probe and understand complex cellular processes.
Use as a Chemical Probe for Cellular Pathway Studies
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. unicamp.brnih.gov Given that Benidipine is a known blocker of specific calcium channels, it has the potential to be used as a probe to investigate the roles of these channels in various cellular signaling pathways beyond its known cardiovascular effects. drugbank.com
For a compound to be an effective chemical probe, it must exhibit high selectivity for its target. nih.gov Benidipine's known activity against L-, T-, and N-type calcium channels provides a basis for such applications. wikipedia.org By observing the cellular response to the application of Benidipine, researchers could elucidate the downstream effects of blocking these specific channels in different cell types and disease models. unicamp.br
Potential research applications include:
Investigating Calcium Signaling in Cancer: Exploring the role of specific calcium channels in cancer cell proliferation and migration by using Benidipine to selectively inhibit their activity.
Neurobiology Research: Utilizing Benidipine to study the function of T- and N-type calcium channels in neuronal signaling and their potential involvement in neurological disorders.
Conjugation for Targeted Delivery in Research Models
The concept of targeted drug delivery involves modifying a molecule to ensure it preferentially accumulates in specific tissues or cells. nih.gov While Benidipine itself has a favorable pharmacokinetic profile for its intended use, its conjugation to targeting moieties could open up new research applications. drugbank.com
Recent research has explored the formulation of Benidipine in solid self-nanoemulsifying drug delivery systems (S-SNEDDS) to improve its oral bioavailability. nih.govnih.gov This represents a non-covalent approach to targeted delivery.
A study on a solid self-nanoemulsifying drug delivery system (S-SNEDDS) for Benidipine demonstrated enhanced solubility and dissolution, which are critical for bioavailability. nih.gov
| Formulation Parameter | Value |
| Droplet Size | ~175 nm |
| Zeta Potential | ~ -25 mV |
| In Vitro Drug Release (15 min) | > 92% |
This table highlights key characteristics of an optimized S-SNEDDS formulation for Benidipine. nih.govpharmaexcipients.com
Future research could explore covalent conjugation strategies:
Fluorescent Labeling: Attaching a fluorescent dye to Benidipine to visualize its distribution in cells and tissues, providing a visual tool to track its interaction with calcium channels.
Bioconjugation to Antibodies: Linking Benidipine to an antibody that targets a specific cell surface receptor could allow for the targeted delivery of the calcium channel blocking activity to particular cell types in a research setting. springernature.com
Development of Sustainable Production and Utilization Strategies in Chemical Research
The principles of green chemistry are increasingly being applied to the synthesis and analysis of pharmaceutical compounds to minimize their environmental impact. tandfonline.com
The development of environmentally benign analytical methods, such as green RP-HPLC for the simultaneous estimation of Benidipine with other drugs, is a step towards more sustainable utilization. tandfonline.com These methods aim to reduce the use of hazardous solvents. tandfonline.com
In terms of production, patents describing more efficient and higher-yield synthesis methods for Benidipine hydrochloride contribute to sustainability by reducing waste and energy consumption. google.comwipo.int Future efforts in this area could focus on:
Use of Greener Solvents: Replacing traditional organic solvents in the synthesis of Benidipine with more environmentally friendly alternatives.
Catalytic Methods: Developing highly efficient catalytic systems for the key reaction steps to reduce the amount of reagents needed and minimize waste.
Atom Economy: Redesigning the synthesis to maximize the incorporation of starting material atoms into the final product, a key principle of green chemistry.
Q & A
Q. Methodological Guidance :
- Conduct a preliminary literature review to identify unresolved controversies (e.g., conflicting results on this compound's efficacy in different cell lines) .
- Use hypothesis-driven designs, specifying independent/dependent variables and controls .
- Align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including detailed protocols for this compound synthesis or application .
What experimental design strategies mitigate data variability when analyzing this compound's dose-response relationships?
Advanced Research Question
Variability in dose-response studies often arises from inconsistent compound purity, cell line heterogeneity, or measurement techniques.
Q. Methodological Recommendations :
- Standardization : Use validated this compound batches (≥95% purity) with characterization data (e.g., NMR, HPLC) included in supplementary materials .
- Replication : Employ triplicate technical replicates and biological repeats across independent experiments. Statistical tools like ANOVA or mixed-effects models can account for nested variability .
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and vehicle controls to isolate this compound-specific effects .
How should researchers resolve contradictions in this compound's reported pharmacological effects across studies?
Advanced Research Question
Discrepancies may stem from differences in experimental models (e.g., in vitro vs. in vivo), assay sensitivity, or this compound’s stability under varying conditions.
Q. Methodological Approach :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, highlighting variables like this compound concentration, exposure duration, and model systems .
- Sensitivity Analysis : Test this compound under disputed conditions (e.g., pH, temperature) to identify critical factors influencing outcomes .
- Cross-Validation : Replicate key experiments in independent labs using harmonized protocols .
What methodologies ensure robust data integrity in longitudinal studies involving this compound?
Basic Research Question
Longitudinal research requires stringent data management to address compound degradation, batch effects, and participant attrition.
Q. Best Practices :
- Data Logging : Document this compound storage conditions (e.g., -80°C aliquots to prevent hydrolysis) and usage timelines .
- Blinding : Use double-blind protocols to minimize observer bias in outcome assessments .
- Ethical Compliance : For human studies, obtain informed consent and IRB approval, detailing this compound’s experimental use .
How can advanced computational models enhance this compound's structure-activity relationship (SAR) analysis?
Advanced Research Question
SAR studies benefit from integrating experimental data with predictive modeling.
Q. Methodological Steps :
- Data Curation : Compile high-quality datasets (e.g., IC50 values, binding affinities) from peer-reviewed sources, excluding unreliable platforms like .
- Machine Learning : Train models (e.g., random forests, neural networks) on this compound’s molecular descriptors (e.g., logP, polar surface area) to predict novel analogs .
- Validation : Cross-check computational predictions with in vitro assays, reporting discrepancies transparently .
What are the ethical considerations when publishing negative or inconclusive results from this compound studies?
Basic Research Question
Negative data are critical for avoiding publication bias and guiding future research.
Q. Guidelines :
- Transparency : Clearly describe experimental conditions and statistical power in methods sections .
- Preprints : Share negative results on platforms like bioRxiv to contribute to collective knowledge .
- Journal Policies : Target journals with mandates for data sharing (e.g., Reviews in Analytical Chemistry) .
How can mixed-methods approaches address gaps in understanding this compound's pharmacokinetic-pharmacodynamic (PK-PD) profile?
Advanced Research Question
Combine quantitative (e.g., LC-MS plasma concentration measurements) and qualitative (e.g., patient-reported outcomes) data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
